6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-5-7-14(8-6-13)12-21-18(22)10-9-17(20-21)15-3-2-4-16(19)11-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDOSFLZMKBWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Attachment of the Methylphenylmethyl Group: The methylphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-(3-Chlorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one: Similar structure with a chlorine atom instead of a bromine atom.
6-(3-Fluorophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one: Similar structure with a fluorine atom instead of a bromine atom.
6-(3-Methylphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one: Similar structure with a methyl group instead of a bromine atom.
Uniqueness
The presence of the bromophenyl group in 6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one imparts unique chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.
Biological Activity
The compound 6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the pyridazine family, which has garnered attention due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromophenyl group and a methylphenyl group attached to a pyridazinone core, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds within the pyridazinone class exhibit a range of biological activities, such as:
- Antimicrobial Activity : Several studies have demonstrated that pyridazinones possess significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Pyridazinones have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, such as phosphodiesterases (PDEs), which play a role in inflammation and other physiological processes.
- Interaction with Receptors : It may act as an antagonist or agonist at various receptor sites, influencing cellular responses.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to decreased viability.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar pyridazinone derivatives. Here are notable findings:
| Study | Compound | Activity | Findings |
|---|---|---|---|
| 1 | 6-(4-chlorophenyl)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one | Anticancer | Inhibition of HT29 colon cancer cell line with an IC50 value of 15 µM. |
| 2 | 6-(bromophenyl)-2-(methylphenyl)-pyridazinone | Antimicrobial | Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| 3 | Pyridazinone derivative | Anti-inflammatory | Reduced TNF-alpha production in LPS-stimulated macrophages by 40%. |
Q & A
Q. What are the optimal synthetic pathways for preparing 6-(3-bromophenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction yields be maximized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group protection/deprotection. Key steps include:
- Nucleophilic substitution : Reacting a bromophenyl precursor with a methylbenzylamine derivative under reflux in anhydrous tetrahydrofuran (THF) .
- Cyclization : Using a base (e.g., KCO) to form the dihydropyridazinone core .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Yield optimization requires strict control of reaction time, temperature (±2°C), and solvent drying (e.g., molecular sieves for THF) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : H and C NMR identify substituents (e.g., bromophenyl protons at δ 7.2–7.8 ppm) and confirm regiochemistry .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 383) .
- X-ray crystallography : Resolves diastereomeric ambiguity in the dihydropyridazinone ring (torsion angles <10°) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro enzyme inhibition : Screen against kinases (e.g., MAPK) or phosphodiesterases using fluorescence-based assays (IC determination) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, HepG2) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide structural optimization for enhanced bioactivity?
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., bromophenyl ring as an electrophilic hotspot) .
- Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina. Focus on hydrogen bonding with the dihydropyridazinone carbonyl group (ΔG < −8 kcal/mol suggests strong binding) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Q. How does substituent variation (e.g., bromine position, methyl group) impact physicochemical properties and bioactivity?
- SAR studies : Compare analogues (e.g., 4-bromophenyl vs. 3-bromophenyl) for:
- Lipophilicity : LogP values (measured via shake-flask method) increase with bromine at meta positions .
- Solubility : Use dynamic light scattering (DLS) to correlate methyl group position with aqueous solubility (e.g., para-methyl enhances solubility by 20%) .
Q. What methodologies assess environmental fate and degradation pathways of this compound?
- Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC for half-life determination .
- Biodegradation : Use OECD 301F test with activated sludge to measure mineralization rates (<5% in 28 days suggests persistence) .
Methodological Considerations Table
Key Challenges and Solutions
- Stereochemical instability : The dihydropyridazinone ring may racemize under acidic conditions. Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess .
- Low aqueous solubility : Formulate with cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
